

A Comparative Guide to the Environmental Risk Profiles of Glyphosate Salts

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glyphosate dimethylamine salt*

Cat. No.: *B15190575*

[Get Quote](#)

This guide provides a comprehensive assessment of the relative environmental risks associated with various glyphosate salt formulations. As researchers and drug development professionals, understanding the nuances beyond the active ingredient itself is paramount for accurate environmental risk assessment. This document moves beyond simplistic comparisons to explore the critical roles of physicochemical properties, salt chemistry, and formulation adjuvants in determining the ultimate ecotoxicological impact of these widely used herbicides.

Introduction: Beyond the Glyphosate Anion

Glyphosate, N-(phosphonomethyl)glycine, is a weak acid herbicide. Its herbicidal activity stems from the glyphosate anion's ability to inhibit the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase enzyme in the shikimate pathway, which is crucial for protein synthesis in plants and some microorganisms.^{[1][2]} Due to the low water solubility of glyphosate acid, commercial products are formulated as salts to improve handling and allow for highly concentrated preparations.^{[3][4]} Common salt formulations include isopropylamine (IPA), potassium (K), monoammonium, and diammonium salts.^{[2][5]}

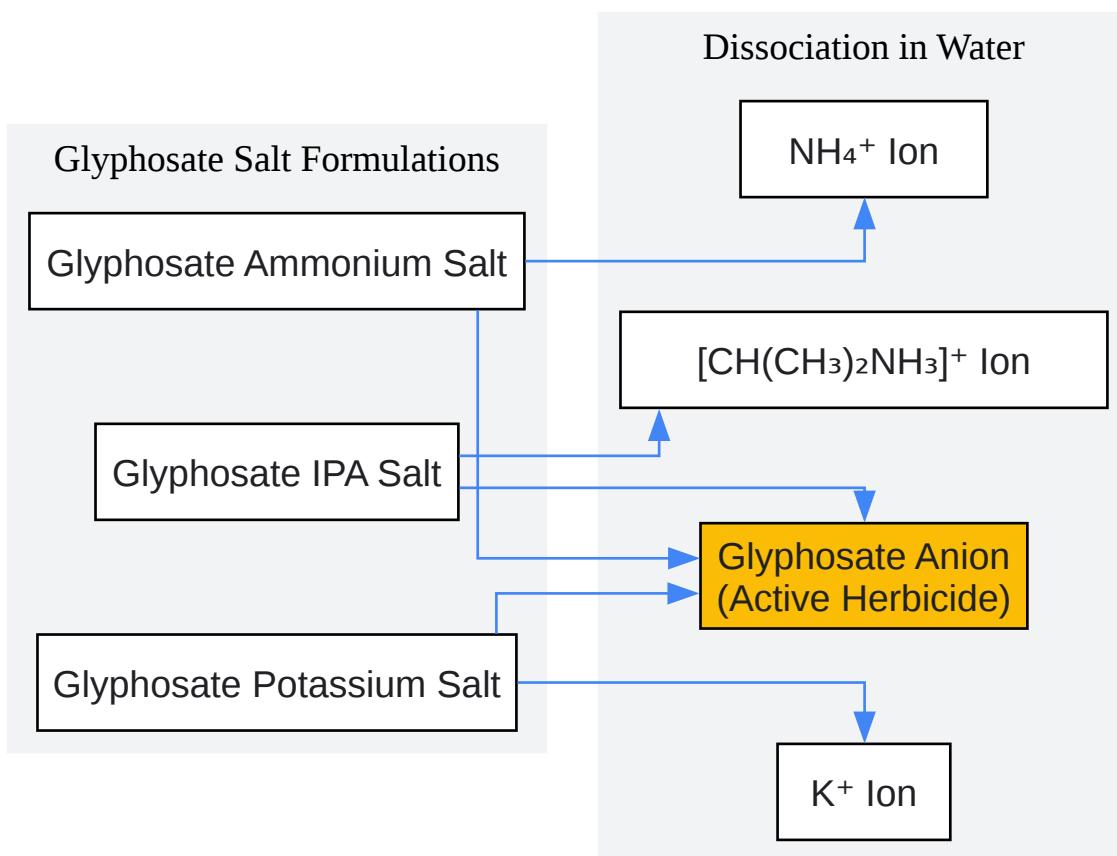
Once diluted and sprayed, these salts dissociate in water, releasing the glyphosate anion and the corresponding cation (e.g., potassium ion, isopropylammonium ion).^{[2][3]} While it is the anion that provides the herbicidal effect, the initial salt form can influence the product's physicochemical properties.^{[3][5]} However, a critical and often overlooked aspect of environmental risk is the impact of other ingredients in the commercial formulation, particularly surfactants, which are often proprietary.^[3] This guide will dissect the available evidence,

comparing the salts themselves where possible, but also highlighting the scientifically validated conclusion that formulation often matters more than the specific salt.

Part 1: Physicochemical Properties of Common Glyphosate Salts

The choice of a salt is primarily driven by its ability to increase the concentration of the active ingredient in the formulated product. This is largely a function of water solubility and molecular weight.^[3] A higher solubility allows for more concentrated products, which is efficient for packaging and transport.^[3] The molecular weight difference between salts means that comparing products requires standardization to the 'acid equivalent' (a.e.), which reflects the actual amount of the glyphosate anion.^{[2][6]}

Property	Glyphosate Acid	Isopropylamine (IPA) Salt	Potassium (K) Salt	Diammonium Salt
Molecular Weight	169.1 g/mol ^[7]	228.2 g/mol ^[7]	207.2 g/mol (approx.)	203.1 g/mol (approx.) ^[8]
Physical State	Crystalline Solid ^[7]	Powder ^[7]	Solid	Solid ^[8]
Water Solubility (25°C)	12,000 mg/L ^[7]	>1,000,000 mg/L ^[7]	923,300 mg/L ^[8]	144,000 mg/L ^[8]
Log Kow	< -3.4 ^[7]	-5.4 ^[7]	Data not readily available	Data not readily available
Vapor Pressure (25°C)	9.8×10^{-8} mmHg ^[7]	1.58×10^{-8} mmHg ^[7]	Data not readily available	Data not readily available


Table 1: Comparison of key physicochemical properties of glyphosate acid and its common salts. Data for potassium and diammonium salts are less consistently reported in public databases but their high solubility is well-established.

The significantly higher water solubility of the salt forms is evident. The potassium salt, for instance, allows for more concentrated formulations compared to the isopropylamine salt, which explains the higher percentage of active ingredient seen in some potassium-based

products.^[3] The low octanol-water partition coefficient (Log K_{ow}) across the board indicates low potential for bioaccumulation in fatty tissues.

Dissociation of Glyphosate Salts in an Aqueous Environment

The fundamental first step upon introducing a glyphosate formulation into the environment (e.g., mixing in a spray tank or contact with surface water) is dissociation. This releases the herbicidally active glyphosate anion.

[Click to download full resolution via product page](#)

Dissociation of various glyphosate salts in water.

Part 2: Environmental Fate and Behavior

Once dissociated, the environmental fate of glyphosate is primarily governed by the behavior of the glyphosate anion. The associated cations (K⁺, NH₄⁺, etc.) are generally considered to have

negligible environmental impact at typical application rates, as they are common elements in the environment.

Soil Persistence and Mobility: Glyphosate binds strongly to soil particles, particularly clays and organic matter, which limits its mobility and leaching potential.^[8] This adsorption process is key to its environmental profile. The half-life of glyphosate in soil can vary widely, from a few days to many months, depending on soil type, temperature, and microbial activity.^[8] Warmer, moister soils with high microbial populations tend to degrade glyphosate more quickly.^[8]

Degradation: The primary route of glyphosate degradation is through soil microorganisms.^[9] The main degradation pathway involves the cleavage of the C-N bond to produce aminomethylphosphonic acid (AMPA), which is the principal metabolite.^[9] AMPA is also persistent and binds to soil, though it is generally considered less phytotoxic than glyphosate.

Part 3: Ecotoxicological Risk Assessment

The central question for risk assessment is whether the different salt forms exhibit different toxicities to non-target organisms. The available data overwhelmingly points to a more significant factor: the presence of surfactants and other co-formulants in the end-use product.

The Surfactant Conundrum: Active Ingredient vs. Formulation

Numerous studies have demonstrated that glyphosate-based herbicide (GBH) formulations are significantly more toxic to a range of organisms than the glyphosate active ingredient alone.^[8] ^[10]^[11] This increased toxicity is primarily attributed to surfactants, such as polyethoxylated tallow amine (POEA), which are added to enhance the penetration of glyphosate into plant leaves.^[1]^[12]^[13]

- **Aquatic Toxicity:** For aquatic organisms, POEA has been shown to be orders of magnitude more toxic than glyphosate itself.^[10]^[13]^[14] Studies on amphibians confirmed that the toxicity of POEA-containing herbicides is mainly due to the surfactant, not the glyphosate active ingredient.^[13]^[14]
- **Mechanism:** These surfactants can disrupt cell membranes, a non-specific mode of action that affects a wide range of organisms, unlike the plant-specific EPSPS inhibition by

glyphosate.[1]

- Regulatory View: This discrepancy is a critical point of discussion. Regulatory bodies have historically focused on the active ingredient, but there is growing recognition of the need to assess the toxicity of the complete formulation.[12][15] Some newer formulations have moved away from POEA-type surfactants to those with lower toxicity profiles.[12]

Comparative Aquatic Ecotoxicity

Direct, side-by-side comparisons of different glyphosate salts (absent confounding formulations) are not common in published literature. Most data compares a specific salt (usually IPA) or glyphosate acid to a full commercial formulation.

Organism	Test Substance	Endpoint (48-96h)	Result (mg a.e./L)	Reference
Daphnia magna (Crustacean)	Glyphosate IPA Salt	48h EC ₅₀	4.2	[12]
Daphnia magna (Crustacean)	Roundup Max™ (POEA)	48h EC ₅₀	48.9	[12]
Daphnia magna (Crustacean)	Roundup Quick™ (No POEA)	48h EC ₅₀	43.1	[12]
Rainbow Trout	Glyphosate Acid	96h LC ₅₀	86	[16]
Bluegill Sunfish	Glyphosate Acid	96h LC ₅₀	120	[16]
African Catfish	Glyphosate IPA Salt	96h LC ₅₀	300	[16]

Table 2: Acute aquatic toxicity of glyphosate acid, isopropylamine (IPA) salt, and commercial formulations. EC₅₀ is the concentration causing an effect in 50% of the population. LC₅₀ is the concentration lethal to 50% of the population. Note that in the study by Sihtmäe et al., the pure IPA salt was more toxic to Daphnia than the formulations, a result that differs from many other findings and highlights the complexity of formulation interactions.[12]

Comparative Terrestrial Ecotoxicity

The risk to soil-dwelling organisms is a key consideration. Studies have investigated the effects of different salts and formulations on organisms like earthworms and springtails.

- Earthworms (*Eisenia fetida*): One study found that while glyphosate did not cause mortality in *E. foetida*, it led to a significant (50%) reduction in mean weight at all tested concentrations.^[17] Another study comparing glyphosate ammonium and potassium salts found that earthworm reproduction was generally higher at a higher temperature (20°C vs 15°C), and that a formulation (Roundup PowerFlex) led to more cocoons than its corresponding potassium salt active ingredient, suggesting a complex interaction with co-formulants.^[18]
- Springtails (*Sminthurinus niger*): A direct comparison of three GBHs and their respective active ingredient salts (potassium, isopropylamine, and diammonium) found that most treatments reduced springtail activity compared to a control.^[8] The study noted that the potassium salt and its corresponding formulation (Roundup PowerFlex) showed some of the lowest activity levels, suggesting the potassium salt could be more impactful on this species under the study's conditions.^[8] However, the authors stress the need to distinguish between AI and GBH effects and to disclose all ingredients for a full assessment.^[8]

A study comparing glyphosate salt formulations (IPA, diammonium, and potassium) on weed control found no significant difference between the salts themselves, suggesting efficacy is not salt-dependent.^{[19][20]} This reinforces the idea that the primary role of the salt is in formulation and delivery, not inherent biological activity.

Part 4: Standardized Testing Methodologies

To ensure data is reliable and comparable, ecotoxicological testing follows standardized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols are self-validating systems, with built-in controls and clear validity criteria.

Experimental Protocol 1: Aquatic Invertebrate Acute Toxicity (OECD 202)

This test assesses the acute toxicity of a substance to *Daphnia* sp. (water fleas), a key indicator species in freshwater ecosystems.

Objective: To determine the median effective concentration (EC₅₀) that immobilizes 50% of the *Daphnia* population over a 48-hour exposure.

Methodology:

- Test Organism: Use juvenile daphnids, less than 24 hours old.[21][22]
 - Causality: Young organisms are often more sensitive to toxicants, representing a vulnerable life stage. Using a synchronized age cohort reduces variability in the results.
- Test Substance Preparation: Prepare a stock solution of the glyphosate salt. A geometric series of at least five test concentrations is prepared by diluting the stock in a defined test medium (reconstituted or natural water with known hardness and pH).[22] A negative control (medium only) is run in parallel.[22]
- Exposure: Introduce a set number of daphnids (e.g., 5 daphnids per replicate, with 4 replicates per concentration) into test vessels containing the prepared solutions.[21]
- Test Conditions: Maintain the test vessels at a constant temperature (20 ± 2 °C) with a defined light/dark cycle (e.g., 16h light/8h dark) for 48 hours.[22] The daphnids are not fed during the test.[22]
 - Causality: Controlling temperature and light prevents these variables from confounding the toxicity results. Withholding food prevents the test substance from adsorbing to it, ensuring exposure is primarily via the water.
- Observations: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[22][23]
- Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC₅₀ value with 95% confidence intervals.[23]

- Validity Criteria: The test is considered valid if mortality in the control group is $\leq 10\%$ and the dissolved oxygen concentration remains above a set level.[22]

Experimental Protocol 2: Earthworm Acute Toxicity (OECD 207)

This protocol determines the acute toxicity of a substance to earthworms, which are vital for soil health.

Objective: To determine the median lethal concentration (LC₅₀) that kills 50% of the earthworm population over a 14-day exposure in artificial soil.

Methodology:

- **Test Organism:** Use adult earthworms (*Eisenia fetida* or *Eisenia andrei*) with a well-developed clitellum (the reproductive band), indicating maturity.[24][25]
- **Test Substrate:** Prepare a standardized artificial soil composed of quartz sand, sphagnum peat, kaolin clay, and calcium carbonate to regulate pH.[26]
- **Test Substance Application:** The glyphosate salt is typically dissolved in water and mixed thoroughly into the artificial soil to achieve a range of nominal concentrations (e.g., mg/kg of dry soil).[24][26] A preliminary range-finding test helps determine the definitive test concentrations.[25]
- **Exposure:** Place a defined number of earthworms (e.g., 10 worms per replicate, with 4 replicates per concentration) into glass containers filled with the treated or control soil.[25] [26]
- **Test Conditions:** Maintain the containers at a constant temperature (20 ± 2 °C) with continuous light for 14 days.[24] The soil moisture is kept at a specific level.
 - **Causality:** Continuous light encourages the earthworms, which are negatively phototactic, to remain in the soil, ensuring continuous exposure to the test substance.
- **Observations:** Assess mortality at 7 and 14 days by gently sieving the soil or tipping it onto a tray. Worms that do not respond to a gentle mechanical stimulus are considered dead.[25]

Sub-lethal endpoints like changes in body weight are also recorded.[27]

- Data Analysis: Calculate the 14-day LC₅₀ value with confidence limits using appropriate statistical models.
- Validity Criteria: The test is valid if control mortality is no more than 10%. [24]

Workflow for a Standard Terrestrial Ecotoxicity Test (OECD 207)

Experimental workflow for the OECD 207 Earthworm Acute Toxicity Test.

Conclusion

The assessment of the environmental risk of various glyphosate salts is a complex issue that cannot be resolved by examining the salt cation in isolation. While different salts like isopropylamine, potassium, and ammonium are used to enhance formulation characteristics such as solubility and concentration, the available scientific evidence indicates that these differences do not translate into significant, predictable variations in environmental toxicity.

The most critical determinant of the acute ecotoxicological risk of a glyphosate-based herbicide is the complete formulation, particularly the type and concentration of surfactants used. Adjuvants like POEA have been repeatedly shown to be significantly more toxic to non-target aquatic and terrestrial organisms than the glyphosate active ingredient itself. Therefore, from a risk assessment perspective, focusing on the specific salt is of secondary importance compared to understanding the composition of the end-use product. Future research and regulatory efforts should prioritize the evaluation of complete commercial formulations to provide a more accurate and field-relevant assessment of environmental risk.

References

- Sihtmäe, M., et al. (2013). Ecotoxicological effects of different glyphosate formulations. *Applied Soil Ecology*, 72, 215-224. Available at: <https://www.sciencedirect.com/science/article/pii/S092913931300188X>
- Aropha. (n.d.). OECD 207: Earthworm Acute Toxicity Test. Available at: <https://www.aropha.com/oecd-207-earthworm-acute-toxicity-test/>
- Biotechnologie BT. (n.d.). OECD TG 207: Earthworm, Acute Toxicity test. Available at: <https://www.biotechnologiebt.it/en/oecd-tg-207-earthworm-acute-toxicity-test/>

- Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Available at: <https://www.fera.co.uk>.
- Kanissery, R., et al. (2019). Understanding Glyphosate Formulations. Citrus Industry Magazine. Available at: <https://citrusindustry.com>.
- Biotechnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Available at: <https://www.biotechnologiebt.com>.
- Labcorp. (n.d.). OECD 207: Earthworm, acute toxicity tests. Available at: <https://www.labcorp.com/asset/d/14841>
- Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Available at: <https://www.aropha.com>.
- Eurolab. (n.d.). OECD 207 Earthworm Acute Toxicity Test. Available at: <https://www.eurolab.net/services/oecd-207-earthworm-acute-toxicity-test/>
- ibacon GmbH. (n.d.). OECD 207/222 Earthworm Acute Toxicity and Reproduction Test. Available at: <https://www.ibacon.com/oecd-207-222-earthworm-acute-toxicity-and-reproduction-test/>
- GLP TEST. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50. Available at: <https://www.glp-test.com>.
- OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. Available at: <https://www.oecd-ilibrary.org>.
- Mikó, Z., et al. (2023). Toxicity of POEA-containing glyphosate-based herbicides to amphibians is mainly due to the surfactant, not to the active ingredient. *Ecotoxicology*, 32(2), 150-159. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10008773/>
- Mesnage, R., & Antoniou, M. N. (2017). The surfactant POE 15 tallowamine is more toxic than glyphosate. Data from Material Safety Data Sheets and experimental investigations. Available at: <https://www.researchgate.net>.
- Kim, Y-H., et al. (2019). Toxicology and human health risk assessment of polyethoxylated tallow amine surfactant used in glyphosate formulations. *Regulatory Toxicology and Pharmacology*, 107, 104347. Available at: <https://pubmed.ncbi.nlm.nih.gov/31078620/>
- National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Available at: <http://npic.orst.edu/factsheets/glyphotech.html>
- Kanissery, R., et al. (2019). Understanding glyphosate formulations. UF/IFAS Extension. Available at: <https://crec.ifas.ufl.edu>.
- Mikó, Z., et al. (2023). Toxicity of POEA-containing glyphosate-based herbicides to amphibians is mainly due to the surfactant, not to the active ingredient. *PubMed*. Available at: <https://pubmed.ncbi.nlm.nih.gov/36680666/>
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Glyphosate. Available at: <https://www.ncbi.nlm.nih.gov/books/NBK563321/table/T4-2/>

- Ferreira, C., et al. (2022). Glyphosate vs. Glyphosate-Based Herbicides Exposure: A Review on Their Toxicity. *Toxics*, 10(1), 2. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8780598/>
- Travlos, I. S., et al. (2017). Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds. *Agronomy*, 7(1), 1.
- Hanson, B. (2017). Glyphosate formulations - what's the diff (and what's a salt)? UC Weed Science Blog. Available at: <https://ucanr.edu/blogs/blogcore/postdetail.cfm?postnum=25997>
- Klátyik, S., et al. (2024). Toxicological concerns regarding glyphosate, its formulations, and co-formulants as environmental pollutants: a review of published studies from 2010 to 2025. *Environmental Sciences Europe*, 36(1), 1. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842600/>
- Zaller, J. G., et al. (2023). Glyphosate-Based Herbicide Formulations and Their Relevant Active Ingredients Affect Soil Springtails Even Five Months after Application. *Agronomy*, 13(12), 3020. Available at: <https://www.mdpi.com/2073-4395/13/12/3020>
- Canadian Council of Ministers of the Environment. (2012). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Glyphosate. Available at: <https://ccme.ca/documents/guidelines/glyphosate/>
- Hedberg, J. J., & Adeyemi, J. A. (2021). Comparative Aquatic Risk of Three Glyphosate-Based Herbicides Using Early-Stage Development of *Clarias gariepinus* (Burchell, 1822). *Toxics*, 9(4), 81. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8065406/>
- Correia, F. V., & Moreira, J. C. (2010). Effects of glyphosate and 2,4-D on earthworms (*Eisenia foetida*) in laboratory tests. *Bulletin of environmental contamination and toxicology*, 85(3), 264-268. Available at: <https://pubmed.ncbi.nlm.nih.gov/20658223/>
- Pérez, G. L., et al. (2011). Effects of Herbicide Glyphosate and Glyphosate-Based Formulations on Aquatic Ecosystems. *IntechOpen*. Available at: <https://www.intechopen.com/chapters/15443>
- Santadino, M., et al. (2014). Effects of different concentrations of glyphosate (Roundup 360®) on earthworms (*Octodrilus complanatus*, *Lumbricus terrestris* and *Aporrectodea caliginosa*). *Journal of Organisms*, 2014, 1-6. Available at: <https://publicationslist.org/data/a.10.1007/s10914-014-0001-1>
- Zaller, J. G., et al. (2022). Glyphosate Effects on Earthworms: Active Ingredients vs. Commercial Herbicides at Different Temperature and Soil Organic Matter Levels. *Agronomy*, 12(12), 3169. Available at: <https://www.mdpi.com/2073-4395/12/12/3169>
- Dasgupta, R., et al. (2016). Comparative toxicity studies of four pesticides on the epigeic earthworm *Perionyx excavatus* in two different soil media. *International Journal of Current Research*, 8(1), 25316-25319. Available at: <https://www.researchgate.net/publication/2945319>
- Velki, M., & Ećimović, S. (2023). Effects of glyphosate on earthworms: From fears to facts. *Integrated Environmental Assessment and Management*. Available at: <https://pubmed.ncbi.nlm.nih.gov/37945300/>

- Peterson, D., et al. (2026). Chemical Weed Control for Field Crops, Pastures, Rangeland, and Noncropland. Kansas State University Agricultural Experiment Station and Cooperative Extension Service. Available at: <https://bookstore.ksre.ksu.edu/pubs/SRP1194.pdf>
- Erhunmwunse, N. O., et al. (2020). Acute Toxicity of Glyphosate-based Isopropylamine formulation to Juvenile African catfish (*Clarias gariepinus*). *Journal of Applied Sciences and Environmental Management*, 24(1), 97-101. Available at: <https://www.bibliomed.org/mnssfulltext/193/193-1582298711.pdf?1673003007>
- Mueller, T. C., et al. (2006). Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds. *Weed Technology*, 20(1), 164-171. Available at: <https://www.cambridge.org/core/journals/weed-technology/article/abs/comparison-of-glyphosate-salts-isopropylamine-diammonium-and-potassium-and-calcium-and-magnesium-concentrations-on-the-control-of-various-weeds/6B3E9C7E5F9E9B3B8B8A9A9E9C9E9D9F>
- Mueller, T. C., et al. (2006). Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds. *ResearchGate*. Available at: <https://www.researchgate.net>.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 2. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 3. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 4. scispace.com [scispace.com]
- 5. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 6. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 7. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salts - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]

- 9. Toxicological concerns regarding glyphosate, its formulations, and co-formulants as environmental pollutants: a review of published studies from 2010 to 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glyphosate vs. Glyphosate-Based Herbicides Exposure: A Review on Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Toxicity of POEA-containing glyphosate-based herbicides to amphibians is mainly due to the surfactant, not to the active ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity of POEA-containing glyphosate-based herbicides to amphibians is mainly due to the surfactant, not to the active ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccme.ca [ccme.ca]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. Effects of glyphosate and 2,4-D on earthworms (*Eisenia foetida*) in laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glyphosate Effects on Earthworms: Active Ingredients vs. Commercial Herbicides at Different Temperature and Soil Organic Matter Levels | MDPI [mdpi.com]
- 19. Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 20. researchgate.net [researchgate.net]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. OECD 202: Daphnia sp., Acute Immobilization Test [arapha.com]
- 23. shop.fera.co.uk [shop.fera.co.uk]
- 24. OECD 207: Earthworm Acute Toxicity Test - Arapha [arapha.com]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- To cite this document: BenchChem. [A Comparative Guide to the Environmental Risk Profiles of Glyphosate Salts]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15190575#assessing-the-relative-environmental-risk-of-various-glyphosate-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com